(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
The compound contains a bithiophene moiety, which is a type of aromatic compound consisting of two thiophene rings fused together. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the sulfur atom in the ring system can impart unique electronic properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the bithiophene moiety with the amide group. This could potentially be achieved through a series of reactions including condensation and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds within the bithiophene moiety, which could result in interesting electronic properties. The amide group could also participate in hydrogen bonding interactions .Chemical Reactions Analysis
As an aromatic compound, this molecule could potentially undergo electrophilic aromatic substitution reactions. The presence of the amide group could also make it susceptible to hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bithiophene and amide groups. For example, the compound might exhibit strong absorbance in the UV-visible region due to the conjugated system in the bithiophene moiety .Scientific Research Applications
Phototoxic Activities in Cancer Treatment
Compounds similar to (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide have been identified for their phototoxic activities against human cancer cell lines. Specifically, derivatives isolated from Echinops latifolius showed significant inhibition activities against A375-S2 and HeLa cancer cell lines when exposed to long-wavelength ultraviolet light, indicating potential applications in photodynamic therapy for cancer treatment (Wang et al., 2007).
Synthesis and Antinociceptive Activity
Certain N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to the chemical , have been synthesized and tested for their antinociceptive activity. This suggests potential applications in pain management or as a lead compound for the development of new analgesics (Shipilovskikh et al., 2020).
Crystal Structure and Molecular Analysis
The structural and molecular characteristics of compounds with similar thiophene-based structures have been studied extensively. For instance, the crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the interactions and potential functional applications of such compounds, which could be beneficial for materials science or pharmaceutical development (Prabhuswamy et al., 2016).
Future Directions
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S3/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMJGHXEOIXFBQ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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